molecular formula C9H13N5 B2497423 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1856081-35-0

1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No. B2497423
CAS RN: 1856081-35-0
M. Wt: 191.238
InChI Key: ORCDVWQXVNHKDR-UHFFFAOYSA-N
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Description

1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, also known as EPMP, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazole-based compounds and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is not fully understood. However, it has been proposed that 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine exerts its biological activities by binding to specific receptors or enzymes and modulating their activity. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and aldose reductase. It has also been found to modulate the activity of various signaling pathways such as NF-κB and MAPKs.
Biochemical and Physiological Effects:
1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has been found to reduce blood glucose levels and improve insulin sensitivity in diabetic animals. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has also been shown to reduce oxidative stress and improve liver function.

Advantages and Limitations for Lab Experiments

1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activities can be easily measured using various assays. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has also been found to be relatively stable under various conditions. However, 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine also has some toxicity at higher concentrations, which can limit its use in cell-based assays.

Future Directions

1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several potential future directions for research. Further studies are needed to elucidate the mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine and its specific targets in various diseases. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has also been proposed as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. Future studies are needed to evaluate the efficacy and safety of 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in preclinical and clinical trials. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can also be modified to generate new analogs with improved properties and activities. Overall, 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has significant potential for future research and therapeutic applications.

Synthesis Methods

1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-ethyl-3-(1H-pyrazol-1-yl)urea with formaldehyde and ammonium acetate in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to yield 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine. The overall yield of the synthesis is around 60%, and the purity of the final product can be confirmed using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has been found to inhibit the activity of various enzymes and signaling pathways involved in the development and progression of diseases. It has also been shown to modulate the immune system and reduce oxidative stress.

properties

IUPAC Name

1-ethyl-5-(pyrazol-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-14-8(6-9(10)12-14)7-13-5-3-4-11-13/h3-6H,2,7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCDVWQXVNHKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

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